molecular formula C13H10FN3O3 B2454542 (10-Fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid CAS No. 1630763-85-7

(10-Fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid

Cat. No.: B2454542
CAS No.: 1630763-85-7
M. Wt: 275.239
InChI Key: VCGRJMPWQWEDRX-UHFFFAOYSA-N
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Description

(10-Fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid is a chemical compound with the molecular formula C13H10FN3O3 and a molecular weight of 275.239

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10-Fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid typically involves multi-step organic reactions. The exact synthetic routes and reaction conditions can vary, but they generally include the following steps:

    Formation of the Pyrimido[1,2-b]indazole Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluoro and Methyl Groups: Fluorination and methylation reactions are carried out using specific reagents and catalysts.

    Oxidation and Acetylation: The final steps involve oxidation to introduce the keto group and acetylation to form the acetic acid moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(10-Fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the keto group.

    Substitution: The fluoro and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(10-Fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (10-Fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • (10-Fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propionic acid
  • (10-Fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)butyric acid

Uniqueness

Compared to similar compounds, (10-Fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid stands out due to its specific acetic acid moiety, which may confer unique chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-(10-fluoro-2-methyl-4-oxo-6H-pyrimido[1,2-b]indazol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O3/c1-6-7(5-10(18)19)13(20)17-12(15-6)11-8(14)3-2-4-9(11)16-17/h2-4,16H,5H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMASJGDYVHVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)C3=C(N2)C=CC=C3F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001140700
Record name Pyrimido[1,2-b]indazole-3-acetic acid, 10-fluoro-1,4-dihydro-2-methyl-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001140700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630763-85-7
Record name Pyrimido[1,2-b]indazole-3-acetic acid, 10-fluoro-1,4-dihydro-2-methyl-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001140700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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